molecular formula C19H16BrFN2O4 B2377942 methyl 3-(4-bromo-2-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate CAS No. 899743-21-6

methyl 3-(4-bromo-2-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate

Cat. No. B2377942
CAS RN: 899743-21-6
M. Wt: 435.249
InChI Key: WPZCJORSDKRJEI-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromo-2-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate is a useful research compound. Its molecular formula is C19H16BrFN2O4 and its molecular weight is 435.249. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Research has demonstrated the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides using three-component reactions. This process involves N-aryl-3-oxobutanamides reacting with salicylaldehyde and urea, with NaHSO4 as a catalyst. The resulting product structures were confirmed through IR and 1H NMR spectroscopy and X-ray analysis (Gein, Zamaraeva, Dmitriev, & Nasakin, 2017).

Anticancer Activity

  • A study on the synthesis of oxygen-bridged Biginelli adducts reported the conversion of ethyl 4-(2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate to its oxygen-bridged counterpart. This compound was characterized using various spectroscopic methods and theoretical calculations. Importantly, its anticancer activity was investigated against the MCF-7 human breast cell line, showing moderate activity (Ibrahim, El‐Sheshtawy, El-Kemary, Al-Juaid, Youssef, & El-Azab, 2017).

Chemical Transformations

  • In a study focusing on chemical transformations, 5-R-salicylic aldehydes reacted with nitroacetone and urea, leading to the formation of diastereomers of 8-R-2-methyl-11-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one. This reaction showcased significant changes in the oxadiazocine ring under various solvents, contributing to the understanding of the chemical behavior of these compounds (Sedova, Krivopalov, Gatilov, & Shkurko, 2014).

Crystal Structure and Analysis

  • The crystal structure and Hirshfeld surface analysis of derivatives related to the 5,11-methanobenzo[g][1,2,4]triazolo[1,5-c][1,3,5]oxadiazocine were studied. This research provided insights into the molecular arrangement and interactions within the crystal lattice, enhancing the understanding of the physical properties of these compounds (Gumus, Kansız, Yuksektepe Ataol, Dege, & Fritsky, 2019).

Additional Synthesis and Characterization

properties

IUPAC Name

methyl 10-(4-bromo-2-fluorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrFN2O4/c1-19-9-14(12-7-10(17(24)26-2)3-6-16(12)27-19)22-18(25)23(19)15-5-4-11(20)8-13(15)21/h3-8,14H,9H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZCJORSDKRJEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=O)N2C4=C(C=C(C=C4)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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